

## Application Notes and Protocols for UMR-106 Cell Culture

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Compound of Interest		
Compound Name:	MTR-106	
Cat. No.:	B12401228	Get Quote

Important Clarification: Initial searches indicate a potential confusion between MTR-106, a chemical compound and G-quadruplex stabilizer, and UMR-106, a rat osteosarcoma cell line. The following application notes and protocols pertain to the UMR-106 cell line, which is widely used in bone cancer and osteoblast differentiation research. MTR-106 is a compound that may be used to treat various cancer cell lines, but it is not a cell line itself.

### Introduction to UMR-106 Cells

The UMR-106 cell line is a clonal derivative of a transplantable rat osteosarcoma.[1] These cells are a valuable in vitro model for studying osteoblast function, bone cancer biology, and the effects of various therapeutic agents on bone cells.[2][3] They are known for their responsiveness to parathyroid hormone (PTH) and prostaglandins, making them particularly useful for research into hormonal regulation of bone metabolism.[1][2][3] UMR-106 cells also express receptors for the bone resorbing steroid hormone 1,25-(OH)2 D3.[1]

## **Cell Line Characteristics**

UMR-106 cells are an adherent, epithelial-like cell line derived from a Sprague Dawley rat with osteosarcoma.[2][3] They are widely used for tumorogenicity and hormone studies.[1]



Characteristic	Description
Organism	Rat (Rattus norvegicus)
Tissue of Origin	Bone
Disease	Osteosarcoma
Cell Type	Osteoblast
Morphology	Epithelial-like
Growth Mode	Adherent
Receptors  Parathyroid hormone (PTH), Prostagl 1,25-(OH)2 D3	

## I. Cell Culture Protocols A. Required Materials

- UMR-106 cells (e.g., ATCC CRL-1661)
- · Complete Growth Medium:
  - Dulbecco's Modified Eagle's Medium (DMEM)[1]
  - 10% Fetal Bovine Serum (FBS)[1]
  - 2mM L-Glutamine[1]
- 0.05% Trypsin-EDTA or 0.25% Trypsin, 0.03% EDTA solution[1]
- Phosphate-Buffered Saline (PBS), calcium and magnesium-free
- Sterile tissue culture flasks (T-25 or T-75)
- Sterile serological pipettes and centrifuge tubes
- Water bath, 37°C



- Humidified incubator with 5% CO2 at 37°C
- Laminar flow hood
- Centrifuge

## **B.** Thawing and Initial Culture of Cryopreserved Cells

It is crucial to thaw and establish the culture as quickly as possible upon receipt of the frozen vial to ensure high viability.

Experimental Workflow: Thawing Cryopreserved UMR-106 Cells



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Caption: Workflow for thawing and establishing UMR-106 cell cultures.

- Preparation: Pre-warm the complete growth medium in a 37°C water bath. It is important to avoid excessive alkalinity of the medium during cell recovery.
- Thawing: Quickly thaw the cryovial by gentle agitation in a 37°C water bath (approximately 2 minutes). To minimize contamination, keep the O-ring and cap out of the water.
- Decontamination: Once thawed, wipe the outside of the vial with 70% ethanol.
- Transfer: Under sterile conditions, transfer the contents of the vial to a centrifuge tube containing 9 ml of pre-warmed complete growth medium.
- Centrifugation: Centrifuge the cell suspension at 300 x g for 3 minutes.



- Resuspension: Discard the supernatant and gently resuspend the cell pellet in 10-12 ml of fresh, pre-warmed complete growth medium.
- Plating: Transfer the cell suspension to a T-75 culture flask.
- Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.
- Medium Change: Change the medium 24 hours after plating to remove any residual cryoprotectant.

## C. Subculturing (Passaging) UMR-106 Cells

Subculture UMR-106 cells when they reach 70-80% confluency.[1]

Experimental Workflow: Subculturing UMR-106 Cells



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Caption: Workflow for subculturing adherent UMR-106 cells.

- Preparation: Aspirate the culture medium from the flask and rinse the cell monolayer with sterile PBS.
- Dissociation: Add 1-2 ml of 0.05% Trypsin-EDTA to the flask and incubate at room temperature or 37°C until the cells detach.
- Neutralization: Add 6-8 ml of complete growth medium to the flask to neutralize the trypsin.
- Collection: Gently pipette the cell suspension up and down to ensure a single-cell suspension and transfer to a sterile centrifuge tube.
- Centrifugation: Centrifuge the cells at 300 x g for 3 minutes.



- Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Splitting: Split the cells at a ratio of 1:3 to 1:10, which corresponds to a seeding density of 1-3 x 10,000 cells/cm².[1]
- Incubation: Place the new flasks in a humidified incubator at 37°C with 5% CO2.

## D. Cryopreservation of UMR-106 Cells

For long-term storage, cryopreserve UMR-106 cells in liquid nitrogen vapor phase. Storage at -70°C will result in a loss of viability.

#### Freezing Medium:

- Complete growth medium (DMEM + 10% FBS + 2mM L-Glutamine)
- 10% Dimethyl sulfoxide (DMSO)

#### Protocol:

- Follow steps 1-6 of the subculturing protocol.
- Resuspend the cell pellet in cold freezing medium at a concentration of approximately 2 x 10<sup>6</sup> cells/ml.
- Aliquot 1 ml of the cell suspension into cryovials.
- Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
- Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

# II. Treatment Protocols with MTR-106 (as a chemical compound)

As previously noted, **MTR-106** is a G-quadruplex stabilizer investigated for its anti-cancer properties, particularly in BRCA-deficient cancers.[4][5] While specific treatment protocols for



UMR-106 cells with **MTR-106** are not readily available, a general protocol for treating adherent cancer cells with a chemical compound can be adapted.

## A. General Protocol for Compound Treatment

This protocol outlines a general workflow for assessing the effect of a compound like **MTR-106** on UMR-106 cell proliferation.

Experimental Workflow: Compound Treatment and Proliferation Assay



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Caption: General workflow for treating UMR-106 cells and assessing proliferation.

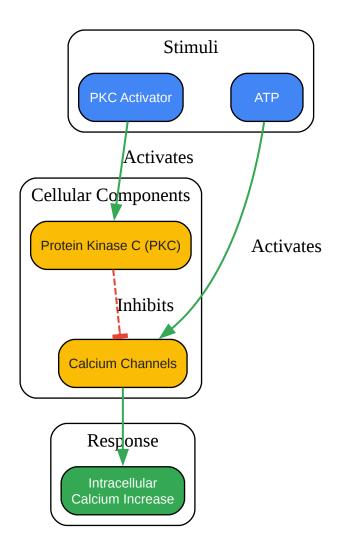
- Cell Seeding: Seed UMR-106 cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
- Compound Preparation: Prepare serial dilutions of MTR-106 in complete growth medium.
- Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of **MTR-106**. Include appropriate controls (e.g., vehicle control).
- Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
- Proliferation Assay: Assess cell viability using a suitable assay (e.g., MTT, WST-1) according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance and calculate the half-maximal inhibitory concentration (IC50) to determine the potency of MTR-106.



## III. Signaling Pathways and Logical Relationships

UMR-106 cells are responsive to various stimuli, including PTH, which activates downstream signaling pathways. Activation of protein kinase C (PKC) in these cells has been shown to inhibit ATP-induced increases in intracellular calcium.[2][3]

Signaling Relationship in UMR-106 Cells



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Caption: Simplified diagram of PKC-mediated inhibition of ATP-induced calcium increase in UMR-106 cells.

This diagram illustrates the known relationship where the activation of Protein Kinase C (PKC) leads to the inhibition of ATP-induced increases in intracellular calcium levels in UMR-106 cells.



[2][3] This pathway is relevant for studies on the complex regulatory networks governing osteoblast activity.

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